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Compound of Interest

Compound Name: 4-Ethylsulfonylbenzaldehyde

Cat. No.: B1314216 Get Quote

Introduction
This technical guide provides a comprehensive overview of the spectral data for 4-
ethylsulfonylbenzaldehyde, a key aromatic building block in synthetic organic chemistry and

drug discovery. Due to the limited availability of published experimental spectra for 4-
ethylsulfonylbenzaldehyde, this document utilizes data from its close structural analog, 4-

(methylsulfonyl)benzaldehyde (CAS No: 5398-77-6), as a predictive reference. The spectral

characteristics of these two compounds are expected to be highly similar, with minor,

predictable variations arising from the difference between an ethyl and a methyl group on the

sulfonyl moiety. This guide is intended for researchers, scientists, and professionals in drug

development seeking a detailed understanding of the spectroscopic properties of this

compound class.

The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such

spectra.

Spectral Data Summary
The spectral data presented below is for 4-(methylsulfonyl)benzaldehyde and serves as a close

approximation for 4-ethylsulfonylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.16 Singlet 1H Aldehyde (-CHO)

8.16 Doublet 2H
Aromatic (ortho to -

CHO)

8.10 Doublet 2H
Aromatic (ortho to -

SO₂CH₃)

3.12 Singlet 3H Methyl (-SO₂CH₃)

Note on 4-ethylsulfonylbenzaldehyde:The singlet at 3.12 ppm would be replaced by a quartet

around 3.2-3.4 ppm (2H, -SO₂CH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -SO₂CH₂CH₃).

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

191.5 Aldehyde Carbonyl (C=O)

146.1 Aromatic (C-SO₂CH₃)

140.2 Aromatic (C-CHO)

130.6 Aromatic (CH, ortho to -CHO)

128.5 Aromatic (CH, ortho to -SO₂CH₃)

44.5 Methyl Carbon (-SO₂CH₃)

Note on 4-ethylsulfonylbenzaldehyde:The signal at 44.5 ppm would be replaced by signals

for the ethyl group, expected around 51 ppm (-SO₂CH₂) and 7 ppm (-CH₃).
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak-Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1705 Strong Aldehyde C=O Stretch

~1600, ~1470 Medium Aromatic C=C Stretch

~1310, ~1150 Strong S=O Stretch (sulfonyl group)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The molecular weight of 4-ethylsulfonylbenzaldehyde is 198.24 g/mol .

m/z Relative Intensity (%) Assignment

198 Moderate [M]⁺ (Molecular Ion)

169 High [M - C₂H₅]⁺

135 Moderate [M - SO₂C₂H₅]⁺

107 Moderate [C₇H₅O]⁺

77 High [C₆H₅]⁺

Note:This is a predicted fragmentation pattern for 4-ethylsulfonylbenzaldehyde.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy
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Sample Preparation:

Weigh 10-20 mg of the sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
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Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an

agate mortar and pestle until a fine, uniform powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of the sample (10-100 µg/mL) in a volatile organic solvent (e.g.,

methanol, acetonitrile).

Instrument Parameters (EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 50-500.
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The sample is typically introduced via a direct insertion probe or through a gas

chromatograph (GC-MS).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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